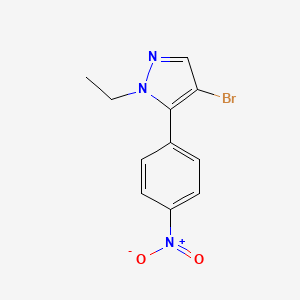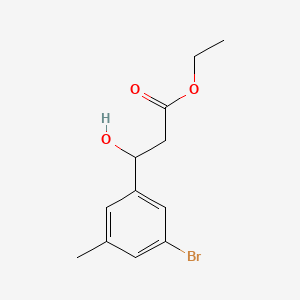![molecular formula C8H4BrN3 B13672374 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 5th position. This compound is part of the broader class of imidazo[1,2-A]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile typically involves the cyclization of 2-aminopyridine with appropriate brominated ketones. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization/bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization and bromination reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like TBHP or other peroxides can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives .
Aplicaciones Científicas De Investigación
8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules.
Biology and Medicine: Imidazo[1,2-A]pyridine derivatives have shown significant activity against various diseases, including tuberculosis (TB).
Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-TB activity, the compound may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
- 8-Bromoimidazo[1,2-A]pyridine-6-carbonitrile
- 3-Bromoimidazo[1,2-A]pyridine
Comparison: 8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Fórmula molecular |
C8H4BrN3 |
|---|---|
Peso molecular |
222.04 g/mol |
Nombre IUPAC |
8-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H |
Clave InChI |
KYFTYEFXZHRLCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC=C(C2=N1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)






![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)

![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
